4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride
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Overview
Description
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is an organic compound with the molecular formula C10H15FN2O·HCl. This compound is notable for its applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a dimethylamino group, an ethoxy group, and a fluorine atom attached to an aniline ring, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.
Etherification: The 2-fluoroaniline undergoes etherification with 2-(dimethylamino)ethanol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group can enhance its ability to cross biological membranes, facilitating its action at target sites.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethoxy]benzylamine
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-[2-(Dimethylamino)ethoxy]phenol
Uniqueness
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
4-[2-(Dimethylamino)ethoxy]-2-fluoroanilinehydrochloride, identified by CAS number 1625678-84-3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound features a molecular formula of C10H14ClF N2O and has a molecular weight of approximately 232.68 g/mol. Its structure includes a dimethylamino group, an ethoxy group, and a fluoroaniline moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C10H14ClFN2O |
Molecular Weight | 232.68 g/mol |
IUPAC Name | 4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline hydrochloride |
CAS Number | 1625678-84-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Specifically, it has been investigated for its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective concentration ranges.
Key Findings:
- MCF-7 Cells : The compound showed an IC50 value of approximately 27.39 μM.
- A549 Cells : An IC50 value of about 45.24 μM was recorded.
These results suggest that the compound selectively inhibits cancer cell growth and could be a lead candidate for further development in anticancer therapies targeting specific kinases involved in tumor progression.
The biological activity of this compound is thought to involve the modulation of microtubule affinity regulating kinase (MARK4). MARK4 is implicated in various cellular processes, including cell division and apoptosis. The inhibition of MARK4 may disrupt these processes in cancer cells, leading to reduced viability and increased apoptosis.
Case Studies
-
Study on MCF-7 and A549 Cells :
- Objective : To evaluate the anticancer efficacy of the compound.
- Method : Cell viability assays were conducted using varying concentrations of the compound.
- Outcome : Significant reduction in cell viability was observed at concentrations correlating with the determined IC50 values.
-
In Vivo Studies :
- Future studies are recommended to assess the pharmacokinetics and toxicity profiles in animal models to better understand the therapeutic window and safety parameters.
Safety Profile
While the compound shows promising biological activity, it is crucial to evaluate its safety profile thoroughly. Initial assessments indicate low acute toxicity; however, chronic exposure studies are necessary to ascertain long-term effects on health.
Toxicity Data
- Acute toxicity studies suggest minimal adverse effects at low doses.
- Chronic exposure could pose risks; thus, regulatory guidelines must be adhered to during development.
Properties
Molecular Formula |
C10H16ClFN2O |
---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H15FN2O.ClH/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8;/h3-4,7H,5-6,12H2,1-2H3;1H |
InChI Key |
JLXQFLZEGJKGQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)F.Cl |
Origin of Product |
United States |
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